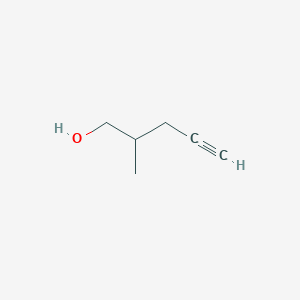

2-Methylpent-4-yn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methylpent-4-yn-1-ol” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as “2-Methyl-4-pentyn-2-ol” and "4-Methyl-1-pentyne-4-ol" .

Synthesis Analysis

The synthesis of “this compound” involves several chemical reactions. For instance, one study found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For example, it was found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 98.143 Da . More detailed physical and chemical properties are not available in the sources.Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Catalysis

2-Methylpent-4-yn-1-ol is utilized in chemical synthesis, particularly in the construction of complex molecules. For instance, it's used in the intramolecular enyne Diels-Alder reaction, aiding in the stereoselective construction of tricyclic dioxadienones, which are key structures in certain natural products (Hoffmann et al., 1993). Additionally, its derivatives are studied in catalytic activities, such as the dehydration of 4-methylpentan-2-ol to form products like 4-methylpent-1-ene (Cutrufello et al., 2002).

2. Nanocomposite Oxides and Catalysis

In the field of nanotechnology, this compound plays a role in studying the properties of nanocomposite oxides. It's used in research exploring the selective dehydration of alcohols over SiO2 supported CeO2 and Ce x Zr 1− x O2 nanocomposite oxides (Reddy et al., 2007).

3. Study of Reaction Mechanisms

Research involving this compound contributes to understanding various chemical reaction mechanisms. For example, its role in the dimerization processes, as studied in Diels-Alder reactions, offers insights into unusual pathways and product formations (Nekipelova & Fentsov, 1989).

4. Exploration of Catalytic Systems

Studies involving this compound help in exploring the acid-base properties and catalytic activities of various mixed oxides. These studies are crucial for developing efficient catalysts in industrial processes (Cutrufello et al., 2001).

5. Organic Synthesis

This compound is also a subject of interest in organic synthesis, specifically in studies involving the synthesis of different organic compounds through various reaction pathways (Gabriele et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methylpent-4-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h1,6-7H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJNHYUUEHYUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

![1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2861663.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)

![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)

![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)

![4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2861673.png)

![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2861674.png)